[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate
Description
Conceptual Framework of Thiamine (B1217682) Derivatives in Biomedical Sciences
Thiamine (Vitamin B1) is an essential water-soluble vitamin crucial for various metabolic reactions, particularly in the breakdown of glucose and amino acids. wikipedia.orgmdpi.com In living organisms, thiamine exists in free form and as several phosphorylated derivatives, with thiamine diphosphate (B83284) (ThDP) being the most abundant and acting as a vital coenzyme for key metabolic enzymes like pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase complexes, and transketolase. mdpi.comnih.govscispace.comresearchgate.net These enzymes play critical roles in oxidative glucose metabolism, highlighting why thiamine deficiency significantly impacts tissues with high metabolic demands, such as the brain and heart. mdpi.com
The conceptual framework for studying thiamine derivatives in biomedical sciences revolves around enhancing the bioavailability, tissue distribution, and specific biological activities of thiamine. While native thiamine has limited absorption and poor cell membrane permeability, synthetic derivatives are designed to overcome these limitations. wikipedia.orgnih.goveuropeanreview.org This approach aims to improve the therapeutic potential of thiamine, particularly in conditions associated with thiamine deficiency or those that might benefit from enhanced thiamine-dependent pathways. ontosight.ainih.gov Research explores how modifications to the thiamine structure can influence its absorption, metabolism, and interaction with cellular targets, potentially leading to novel therapeutic or nutritional strategies. ontosight.ai
Historical Context and Development of Bentiamine as a Synthetic Thiamine Analogue
The development of synthetic thiamine analogues, including bentiamine, arose from efforts to create compounds with improved pharmacological properties compared to native thiamine. wikipedia.orgnih.gov The discovery of lipid-soluble thiamine derivatives, such as allithiamine isolated from garlic in the early 1950s, demonstrated that structural modifications could enhance absorption and bioavailability. nih.gov This spurred the synthesis of various analogues, primarily in Japan during the 1950s and 1960s, with the goal of improving absorption rates. wikipedia.org
Bentiamine, also known as dibenzoylthiamine, is a synthetic S-acyl derivative of thiamine. wikipedia.orgcapes.gov.br Its development is rooted in this historical context of seeking more effective ways to deliver thiamine to the body and its tissues. nih.goveuropeanreview.org Compared to water-soluble thiamine hydrochloride or mononitrate, lipid-soluble derivatives like bentiamine were designed for enhanced absorption and tissue penetration. nih.govresearchgate.net
Comparative Academic Perspectives on Bentiamine and Other Thiamine Derivatives
Academic research compares bentiamine with other thiamine derivatives, both natural and synthetic, to understand their differing pharmacological profiles and potential applications. A key point of comparison is bioavailability and tissue distribution. Studies indicate that bentiamine demonstrates better bioavailability and absorption than thiamine, resulting in significantly higher plasma concentrations. researchgate.netnih.gov For instance, oral administration of bentiamine has been shown to lead to higher thiamine levels in blood and liver compared to equivalent doses of thiamine. capes.gov.brresearchgate.net
However, comparative studies highlight differences among lipid-soluble derivatives themselves. Research suggests that bentiamine may have a different mechanism of action and pharmacological profile compared to lipid-soluble thiamine disulfide derivatives like sulbutiamine. capes.gov.brresearchgate.net While bentiamine effectively increases thiamine levels in blood and liver, studies in rodent models have shown it may not significantly increase thiamine derivative levels in the brain, unlike sulbutiamine, which has demonstrated effects on brain function and memory in rodents. nih.govcapes.gov.brresearchgate.net This suggests that the specific structural modifications in different thiamine derivatives can lead to distinct patterns of tissue distribution and potentially different therapeutic targets.
Research findings comparing bentiamine and other derivatives often involve assessing their impact on thiamine-dependent enzymes like transketolase and their potential in addressing conditions related to thiamine deficiency or metabolic dysfunction. For example, benfotiamine (B1667992), another synthetic S-acyl derivative, has been studied for its ability to increase intracellular levels of thiamine diphosphate and enhance transketolase activity, which is implicated in the prevention of diabetic complications. europeanreview.orgcapes.gov.brnih.gov Comparative studies aim to delineate which derivatives are most effective for specific conditions based on their absorption, metabolism, and target tissue availability.
Here is a table summarizing some comparative aspects of thiamine and selected derivatives based on academic research:
| Compound | Type of Derivative | Solubility | Bioavailability (vs. Thiamine) | Brain Penetration (Academic Findings) | Key Research Areas |
| Thiamine | Native Vitamin | Water-soluble | Baseline | Limited | Essential metabolism, Deficiency (Beriberi, Wernicke-Korsakoff) ontosight.aiwikipedia.orgmdpi.com |
| Bentiamine | Synthetic S-acyl | Lipophilic | Higher europeanreview.orgresearchgate.net | Limited increase observed in some studies capes.gov.brresearchgate.net | Thiamine metabolism, Potential in neurological and metabolic disorders ontosight.airesearchgate.net |
| Benfotiamine | Synthetic S-acyl | Lipophilic | Higher europeanreview.orgresearchgate.netnih.gov | Limited increase observed in some studies capes.gov.brresearchgate.netuliege.be | Diabetic complications (neuropathy, nephropathy), Oxidative stress, Neurodegenerative models wikipedia.orgnih.govalzdiscovery.orgalzdiscovery.orgclinicaltrials.eu |
| Sulbutiamine | Synthetic Disulfide | Lipophilic | Higher researchgate.net | More readily crosses blood-brain barrier researchgate.netnih.gov | Asthenia, Memory, Central nervous system effects nih.govnih.govwikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJUFRDUYTYIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859312 | |
| Record name | (3Z)-4-{[(4-Amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}-3-(benzoylsulfanyl)pent-3-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-88-7 | |
| Record name | Dibenzoylthiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bentiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Bentiamine
Advanced Synthetic Routes from Thiamine (B1217682) Precursors
Bentiamine is typically synthesized from thiamine through multi-step chemical processes involving phosphorylation, thiazole (B1198619) ring opening, and benzoylation. google.com These routes aim to efficiently convert thiamine into its lipid-soluble derivative.
A notable approach for Bentiamine synthesis involves the reaction of thiamine mononitrate with phosphoric acid and phosphorus trichloride, initially producing a pyrophosphate solution and hydrogen chloride gas. evitachem.com The generated hydrogen chloride gas then reacts with thiamine mononitrate to yield thiamine hydrochloride. evitachem.com Subsequently, the thiamine hydrochloride solution is mixed with benzoyl chloride under alkaline conditions, leading to the formation of Bentiamine crystals. evitachem.com
Another described pathway involves starting with thiamine and performing phosphorylation using a reagent like phosphorus oxychloride. google.com This phosphorylation step can occur at temperatures ranging from -10°C to 150°C for 1 to 24 hours, depending on the conditions. google.com Following phosphorylation, steps such as ring opening and benzoylation are performed to obtain Bentiamine. google.com Some methods utilize polyphosphoric acid as the phosphorylation reagent reacting with vitamin B1 at temperatures between 80-130°C for 3-8 hours. google.com
Optimization of Bentiamine synthesis focuses on improving raw material conversion rate, reducing costs, and enhancing product purity. google.com Controlling reaction temperature and time during steps like phosphorylation is crucial. google.com The molar ratio of reagents, such as phosphorus oxychloride to solvent or thiamine to phosphorus oxychloride, can be adjusted to optimize the reaction. google.com Using appropriate solvents, including water, acetone, methanol, ethanol, DMSO, DMA, dioxane, or acetonitrile (B52724), can also impact the synthesis efficiency. google.com Refining methods have been developed over time, with reported yields often exceeding 80% under optimized conditions. evitachem.com Purification techniques such as crystallization or chromatography are employed to achieve high purity. smolecule.com
Scalable synthesis of Bentiamine for academic research and industrial processes involves considering factors beyond laboratory-scale yields. Processes suitable for industrialized production emphasize high raw material conversion, low cost, high product purity, and a shortened production cycle. google.com Research into large-scale synthesis has investigated various aspects of the process, starting from thiamine chloride hydrochloride and involving key intermediates like thiamine monophosphate phosphate (B84403). figshare.com Challenges in scaling up traditional methods, such as the need for high temperatures and extended reaction times, have led to the exploration of alternative reagents and conditions to improve efficiency and reduce environmental impact. google.com
Chemical Reactivity and Enzymatic Transformations of Bentiamine in Biological Systems
Bentiamine undergoes specific chemical and enzymatic transformations within biological systems, primarily leading to the release of thiamine. chemsrc.comglpbio.commedchemexpress.cn
In aqueous environments, Bentiamine can undergo hydrolysis, resulting in the release of thiamine and benzoic acid. evitachem.com This hydrolysis is a key step in its metabolic conversion. Upon ingestion, Bentiamine is dephosphorylated in the gastrointestinal tract by ecto-alkaline phosphatases to form S-benzoylthiamine. smolecule.com This intermediate is then hydrolyzed to thiamine by thioesterases, particularly in the liver. smolecule.com The conversion of S-benzoylthiamine to O-benzoylthiamine through intramolecular rearrangement, followed by spontaneous conversion to thiamine, is also a possible pathway, favored by alkaline pH. nih.gov
Bentiamine itself, being a modified thiamine derivative with an open thiazole ring and benzoyl groups, does not directly act as a coenzyme for thiamine-dependent enzymes in the same way as thiamine diphosphate (B83284) (ThDP). evitachem.comsmolecule.comnih.gov Instead, its biological activity is contingent upon its conversion to thiamine and subsequently to the active phosphorylated forms like ThDP. smolecule.comnih.gov
Elucidation of Bentiamine S Molecular Mechanisms and Biochemical Pathways
Intracellular Conversion and Thiamine (B1217682) Metabolism Augmentation
Upon absorption, Bentiamine undergoes intracellular conversion to yield thiamine, thereby augmenting the cellular availability of this essential vitamin. patsnap.comevitachem.comsmolecule.com This conversion process involves specific enzymatic reactions.
The conversion of Bentiamine to thiamine involves dephosphorylation and hydrolysis steps. Bentiamine is dephosphorylated by ecto-alkaline phosphatases, particularly in the intestinal mucosa, to form S-benzoylthiamine. nih.govsmolecule.com This intermediate compound is then hydrolyzed to thiamine by thioesterases, primarily in the liver. nih.govsmolecule.com The presence of both a thioester and an O-ester bond in Bentiamine necessitates the action of both thioesterase and O-esterase enzymes for its complete conversion to thiamine. mdpi.com
The metabolic pathway of Bentiamine significantly enhances the levels of thiamine diphosphate (B83284) (ThDP), also known as thiamine pyrophosphate (TPP), within cells. nih.govsmolecule.comebi.ac.uk ThDP is the biologically active form of thiamine and serves as a critical coenzyme for several key enzymes involved in carbohydrate metabolism. smolecule.comebi.ac.uknih.govnih.govsci-hub.se Increased intracellular thiamine levels resulting from Bentiamine administration lead to enhanced phosphorylation of thiamine to ThDP by the enzyme thiamine pyrophosphokinase (TPK). nih.govnih.govsmpdb.ca This increased production of ThDP contributes to maintaining or restoring ThDP homeostasis, particularly in conditions where thiamine deficiency or impaired thiamine metabolism is present. ebi.ac.uk The enhanced cellular availability of ThDP is crucial for the optimal function of ThDP-dependent enzymes. smolecule.comebi.ac.uknih.govnih.govsci-hub.se
Modulation of Glucose Metabolic Fluxes
Bentiamine, through its conversion to ThDP, plays a significant role in modulating glucose metabolic fluxes, particularly by influencing key enzymes in glucose utilization pathways. nih.govjocmr.org
One of the primary mechanisms by which Bentiamine modulates glucose metabolism is through the activation of transketolase (TK). patsnap.comcasi.orgsmolecule.comnih.govnih.govresearchgate.netnih.gov Transketolase is a crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). patsnap.comcasi.orgnih.govmdpi.comfrontiersin.org The PPP runs parallel to glycolysis and is essential for generating NADPH and ribose-5-phosphate. patsnap.comnih.govmdpi.comfrontiersin.org ThDP is a required cofactor for transketolase activity. nih.gov By increasing intracellular ThDP levels, Bentiamine enhances transketolase activity. patsnap.comcasi.orgsmolecule.comnih.govnih.govresearchgate.netnih.gov
Activation of transketolase by Bentiamine shunts excess glycolytic intermediates, specifically fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, into the pentose phosphate pathway. casi.orgnih.govresearchgate.netnih.gov This diversion of metabolites has several important consequences, including increased production of NADPH, which is vital for reducing oxidative stress, and the synthesis of precursors for nucleotide biosynthesis. patsnap.comnih.govmdpi.comfrontiersin.org The enhancement of PPP activity by Bentiamine is a key mechanism in its ability to counteract metabolic dysregulation. patsnap.comcasi.orgnih.govnih.govresearchgate.netnih.gov
Chronic hyperglycemia, a hallmark of diabetes, leads to the activation of several detrimental biochemical pathways that contribute to the development of diabetic complications. patsnap.comcasi.orgjocmr.orgresearchgate.netnih.govmdpi.com Bentiamine has demonstrated the ability to interfere with these hyperglycemia-induced metabolic dysregulations. patsnap.comcasi.orgnih.govjocmr.orgresearchgate.netnih.gov By activating transketolase and enhancing PPP flux, Bentiamine diverts glycolytic intermediates away from these damaging pathways. casi.orgnih.govresearchgate.netnih.gov
Research indicates that Bentiamine can inhibit pathways such as the polyol pathway, the formation of advanced glycation end-products (AGEs), and the diacylglycerol (DAG)-protein kinase C (PKC) pathway, all of which are implicated in hyperglycemia-induced vascular damage. patsnap.comcasi.orgjocmr.orgresearchgate.netnih.gov For instance, by increasing transketolase activity, Bentiamine reduces the accumulation of triose phosphates and fructose-6-phosphate, thereby limiting the substrate availability for these deleterious pathways. researchgate.netnih.govwjgnet.com
The polyol pathway is a two-step metabolic route that converts glucose to sorbitol and then to fructose, and its increased flux under hyperglycemic conditions contributes to oxidative stress and cellular damage. patsnap.comjocmr.org Research has shown that Bentiamine can attenuate the increased flux through the polyol pathway. patsnap.comjocmr.orgwjgnet.com Studies in human endothelial cells and bovine retinal pericytes cultured in high glucose concentrations demonstrated that Bentiamine decreased the expression and activity of aldose reductase (AR), the rate-limiting enzyme of the polyol pathway, and reduced intracellular sorbitol concentrations. jocmr.orgwjgnet.com Concurrently, Bentiamine increased the expression and activity of transketolase in these cells, highlighting the interconnectedness of these pathways and Bentiamine's mechanism of action in redirecting glucose flux away from the polyol pathway. jocmr.orgwjgnet.com This attenuation of the polyol pathway is considered a significant factor in the protective effects of Bentiamine against hyperglycemia-induced cellular damage and diabetic complications. patsnap.comjocmr.orgwjgnet.com
Table 1: Impact of Bentiamine on Key Metabolic Markers in in vitro Studies under Hyperglycemic Conditions
| Metabolic Marker | Effect of Bentiamine Treatment (vs. High Glucose Control) | Relevant Pathway(s) | Source(s) |
| Transketolase (TK) Activity | Increased | Pentose Phosphate Pathway (PPP) | casi.orgjocmr.orgnih.govwjgnet.com |
| Aldose Reductase (AR) Expression | Decreased | Polyol Pathway | jocmr.orgwjgnet.com |
| Aldose Reductase (AR) Activity | Decreased | Polyol Pathway | jocmr.orgwjgnet.com |
| Intracellular Sorbitol | Decreased | Polyol Pathway | jocmr.orgwjgnet.com |
| Triose Phosphates | Decreased | Glycolysis, Precursors for damaging pathways | researchgate.netwjgnet.com |
| Fructose-6-phosphate | Decreased | Glycolysis, Precursors for damaging pathways | nih.govresearchgate.netnih.gov |
| NADPH Production | Increased | Pentose Phosphate Pathway (PPP) | patsnap.comnih.gov |
Table 2: Summary of Research Findings on Bentiamine's Effects on Hyperglycemia-Induced Pathways
| Pathway Affected | Observed Effect of Bentiamine | Research Context | Source(s) |
| Polyol Pathway | Attenuation of increased flux, decreased AR expression/activity, reduced sorbitol accumulation. | Cultured human endothelial cells and bovine retinal pericytes under high glucose. | jocmr.orgwjgnet.com |
| Advanced Glycation End-products (AGEs) Formation | Inhibition | In vitro studies, animal models of diabetes. | patsnap.comcasi.orgresearchgate.netnih.gov |
| DAG-PKC Pathway | Inhibition | In vitro studies, animal models of diabetes. | patsnap.comresearchgate.netnih.gov |
| Hexosamine Pathway | Inhibition | In vitro studies, animal models of diabetes. | patsnap.comcasi.orgresearchgate.netnih.gov |
| NF-kappaB Activation | Inhibition | Hyperglycemia-associated activation. | researchgate.netnih.govnih.gov |
Interference with Hyperglycemia-Induced Metabolic Dysregulation
Advanced Glycation End-product (AGE) Formation Inhibition Studies
Advanced Glycation End-products (AGEs) are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. Their accumulation is implicated in the pathogenesis of various conditions, including diabetic complications and atherosclerosis nih.govmedi-cent.chresearchgate.netajol.info. Bentiamine has been shown to inhibit the formation of AGEs europeanreview.orgeuropeanreview.orgnih.gov. This effect is primarily attributed to bentiamine's ability to activate transketolase europeanreview.orgeuropeanreview.org. By enhancing transketolase activity, bentiamine shunts glycolytic intermediates, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, into the pentose phosphate pathway europeanreview.orgnih.gov. This diversion reduces the availability of these precursors for the formation of AGEs and associated metabolic stress patsnap.comeuropeanreview.orgeuropeanreview.org. Studies have established the role of bentiamine in inhibiting the production of AGEs, which contributes to its beneficial effects against diabetic vascular complications europeanreview.orgeuropeanreview.org.
Protein Kinase C (PKC) Pathway Regulatory Investigations
The Protein Kinase C (PKC) pathway is another signaling cascade implicated in hyperglycemic damage and various cellular processes researchgate.netnih.govnih.gov. Increased levels of glycolytic intermediates, particularly diacylglycerol (DAG), can activate PKC nih.govnih.gov. Bentiamine has been found to modulate the PKC pathway nih.goveuropeanreview.org. By activating transketolase and reducing the levels of glyceraldehyde-3-phosphate and fructose-6-phosphate, bentiamine indirectly limits the production of DAG, thereby inhibiting the activation of the DAG-PKC pathway nih.gov. Studies have shown that bentiamine can block the activation of PKC, which contributes to its protective effects, such as preventing experimental diabetic retinopathy nih.govnih.gov.
Hexosamine Pathway Suppression Research
The hexosamine biosynthesis pathway (HBP) is a metabolic route that produces uridine (B1682114) diphosphate-N-acetyl glucosamine (B1671600) (UDP-GlcNAc), a substrate for protein glycosylation nih.gov. Increased flux through the HBP under hyperglycemic conditions is linked to insulin (B600854) resistance and other metabolic disturbances patsnap.comnih.gov. Bentiamine has been shown to suppress the hexosamine pathway europeanreview.orgnih.gov. Similar to its effect on AGE formation and the PKC pathway, bentiamine's activation of transketolase diverts fructose-6-phosphate away from the HBP, thus averting the increase of UDP-N-acetylglucosamine and reducing the accumulation of glucose metabolites that can activate this pathway europeanreview.orgnih.gov. This suppression of the hexosamine pathway by bentiamine contributes to limiting hyperglycemic damage europeanreview.org.
Regulation of Intracellular Signaling Cascades
Beyond its impact on pathways directly driven by glucose metabolites, bentiamine also influences key intracellular signaling cascades involved in inflammation and cellular stress responses nih.goveuropeanreview.org.
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition Mechanisms
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammatory responses, controlling the transcription of genes involved in producing pro-inflammatory mediators and cytokines nih.govfrontiersin.orgwikipedia.org. Activation of NF-κB is often triggered by stimuli such as stress, cytokines, and bacterial antigens wikipedia.org. Bentiamine has been shown to inhibit NF-κB activation nih.govnih.govnih.govplos.org. Studies in activated microglia and other cell types have demonstrated that bentiamine decreases the activation of the NF-κB transcription factor nih.govnih.govplos.org. This inhibition is mediated, at least in part, by preventing the translocation of NF-κB to the nucleus, where it would normally bind to DNA and initiate gene transcription nih.govplos.org. By suppressing NF-κB activation, bentiamine contributes to its anti-inflammatory effects nih.govnih.gov.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2, JNK)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, influencing processes like cell growth, differentiation, and immune responses europeanreview.orgresearchgate.net. Key members of the MAPK family include extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK europeanreview.orgresearchgate.net. Bentiamine has been shown to modulate the MAPK signaling pathway nih.goveuropeanreview.orgnih.govplos.org. Research indicates that bentiamine can attenuate the phosphorylation of ERK1/2 and JNK, which are typically amplified during inflammatory responses nih.goveuropeanreview.orgnih.govplos.org. Studies using specific inhibitors have confirmed the involvement of ERK1/2 and JNK signaling in the anti-inflammatory effects of bentiamine, particularly in the suppression of pro-inflammatory cytokine production nih.govplos.org.
Data from studies on LPS-stimulated BV-2 microglia illustrate the impact of bentiamine on MAPK phosphorylation:
| Treatment (LPS-stimulated BV-2 microglia) | Phosphorylation of ERK1/2 | Phosphorylation of JNK |
| LPS alone | Increased | Increased |
| LPS + Bentiamine | Attenuated | Attenuated |
This attenuation of MAPK phosphorylation by bentiamine plays a role in downregulating pro-inflammatory mediators nih.goveuropeanreview.org.
Akt Pathway Involvement in Cellular Processes
The Akt pathway, also known as the PI3K/Akt pathway, is a crucial signaling cascade involved in regulating diverse cellular processes, including cell survival, growth, proliferation, and metabolism. Activation of this pathway typically involves the phosphorylation of Akt at specific residues, such as Ser473 and Thr308 mdpi.com. The PI3K/Akt pathway is implicated in various physiological and pathological conditions, including inflammation mdpi.complos.org. While research on related thiamine derivatives like benfotiamine (B1667992) has indicated influence on the Akt pathway plos.orgnih.goveuropeanreview.org, detailed research findings specifically elucidating the direct involvement of Bentiamine in modulating the Akt signaling pathway are not extensively detailed in the provided search results. Studies on other compounds demonstrate that inhibition or activation of components within this pathway can impact cellular responses mdpi.comfrontiersin.org.
Coenzyme-Independent Biological Actions of Bentiamine
Beyond its potential role related to thiamine's coenzyme functions, Bentiamine is being explored for coenzyme-independent biological actions, particularly concerning its antioxidant and anti-inflammatory properties.
Antioxidant Mechanisms and Reactive Oxygen Species Scavenging
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in numerous diseases. The body possesses intricate mechanisms to counteract oxidative damage, with key roles played by antioxidant enzymes and molecules.
Activation of the Nrf2/Antioxidant Response Element (ARE) Pathway
The Nrf2-Keap1-ARE pathway is a primary cellular defense system against oxidative stress. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for proteasomal degradation semanticscholar.orgpcbiochemres.com. Upon exposure to oxidative stress or electrophilic insults, Keap1 undergoes conformational changes, leading to the stabilization and translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective enzymes and proteins semanticscholar.orgpcbiochemres.com. While the Nrf2/ARE pathway is a well-established target for antioxidant interventions pcbiochemres.comelifesciences.org, specific research detailing Bentiamine's direct activation of this pathway is not present in the provided search results. Studies on related compounds have shown activation of the Nrf2/ARE pathway nih.govelifesciences.org.
Molecular Docking and Binding Studies with Keap1
Molecular docking and binding studies are computational and experimental techniques used to investigate the interaction between a small molecule ligand and a protein target. In the context of the Nrf2/ARE pathway, researchers utilize these methods to assess the potential binding affinity of compounds to Keap1, aiming to disrupt the Keap1-Nrf2 interaction and promote Nrf2 stabilization semanticscholar.orgpcbiochemres.comresearchgate.netthno.org. Such studies can provide insights into the molecular basis of Nrf2 activation. While molecular docking studies with Keap1 have been conducted for various antioxidant compounds semanticscholar.orgpcbiochemres.comresearchgate.netthno.org, specific molecular docking and binding studies investigating the direct interaction between Bentiamine and Keap1 are not described in the provided search results.
Impact on Cellular Redox Balance (e.g., NADPH, GSH levels)
Cellular redox balance is maintained by a delicate equilibrium between oxidized and reduced species, with key players including NADPH and glutathione (B108866) (GSH). NADPH is a crucial reducing agent, essential for reductive biosynthesis and for regenerating reduced glutathione from its oxidized form (GSSG) via the enzyme glutathione reductase wikipedia.orgencyclopedia.pubfishersci.nlecsci.co.kr. Glutathione (GSH) is a major intracellular antioxidant that directly scavenges reactive oxygen species and serves as a substrate for glutathione peroxidases encyclopedia.pubnih.gov. The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress fishersci.nl. Maintaining adequate levels of NADPH and GSH is vital for protecting cells against oxidative damage. Research on related compounds suggests an impact on these redox mediators nih.gov, however, specific data demonstrating Bentiamine's direct impact on cellular NADPH and GSH levels is not available in the provided search results.
Anti-inflammatory Mechanisms and Cytokine Modulation
Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6) play significant roles in driving inflammatory processes plos.org. Modulation of cytokine production is a key strategy in managing inflammatory conditions. While studies on related thiamine derivatives have shown the ability to suppress pro-inflammatory cytokines like TNF-alpha and IL-6 and potentially increase anti-inflammatory cytokines like IL-10 plos.org, specific research detailing Bentiamine's direct anti-inflammatory mechanisms and its impact on cytokine modulation is not provided in the search results. The suppression of inflammatory mediators can involve the modulation of signaling pathways such as NF-κB, ERK1/2, JNK, and Akt plos.orgnih.gov.
Bentiamine, a synthetic derivative of thiamine (vitamin B1), has been the subject of research exploring its potential molecular mechanisms and interactions, particularly concerning inflammation and viral targets. Studies have investigated its effects on pro-inflammatory mediators, the arachidonic acid pathway, and its potential binding dynamics with viral proteins like those of SARS-CoV-2.
Preclinical Research Methodologies and Model Systems for Bentiamine Studies
In Vitro Cellular Model Systems for Mechanistic Elucidation
In vitro models are indispensable for dissecting the molecular and cellular pathways modulated by bentiamine. These systems allow for controlled investigations into its effects on cellular metabolism, signaling cascades, and enzymatic activities.
Cellular assays are pivotal in understanding how bentiamine influences metabolic pathways, particularly in the context of diseases characterized by metabolic dysregulation, such as diabetes and neurodegenerative disorders. A key focus of in vitro studies has been on the compound's ability to mitigate the detrimental effects of high glucose levels and oxidative stress.
Research has utilized various cell lines to model these conditions. For instance, studies have employed kidney cell lines to investigate the protective effects of bentiamine against oxidative stress induced by mutagens, uremic toxins, and angiotensin II. eurospe.org Furthermore, the impact of bentiamine on the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications, has been studied in human red blood cells. researchgate.net These assays typically involve quantifying markers of oxidative damage and the accumulation of AGEs. A central mechanism investigated is the activation of the enzyme transketolase, a thiamine-dependent enzyme in the pentose (B10789219) phosphate (B84403) pathway, which helps to detoxify harmful glucose metabolites. eurospe.org
Table 1: In Vitro Cellular Assays for Metabolic Pathway Analysis of Bentiamine
| Cell Line/System | Condition Investigated | Key Findings |
| Kidney Cell Lines | Oxidative Stress | Bentiamine prevented oxidative stress and oxidative DNA damage. eurospe.org |
| Human Red Blood Cells | Advanced Glycation End Product (AGE) Formation | Bentiamine treatment reduced intracellular levels of N-(carboxymethyl)-lysine (CML) and methylglyoxal-derived AGEs. researchgate.net |
| Cultured Mouse Neuroblastoma Cells | Paraquat-induced Oxidative Stress | Bentiamine demonstrated protective effects against oxidative stress. |
The anti-inflammatory and neuroprotective properties of bentiamine are often attributed to its modulation of intracellular signaling cascades. Cellular models of neuroinflammation have been particularly valuable in this area of research. The BV-2 microglial cell line, an immortalized murine microglia line, is a commonly used model to study the effects of bentiamine on neuroinflammatory processes. nih.gov
Upon stimulation with lipopolysaccharide (LPS), a potent inflammatory agent, BV-2 cells exhibit an inflammatory response characterized by the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (Cox-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Studies have shown that bentiamine can inhibit the production of these inflammatory mediators. nih.gov The investigation into the underlying signaling pathways has revealed that bentiamine can block the activation of key signaling molecules, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), protein kinase B (Akt/PKB), and the transcription factor nuclear factor-kappa B (NF-κB). nih.gov
Table 2: Cellular Models for Signaling Cascade Investigation of Bentiamine
| Cell Line | Model | Signaling Pathways Investigated | Key Findings |
| BV-2 Microglial Cells | LPS-induced Neuroinflammation | ERK1/2, JNK, Akt/PKB, NF-κB | Bentiamine inhibited the activation of these pro-inflammatory signaling pathways. nih.gov |
Enzyme inhibition assays are a standard preclinical method to identify compounds that can modulate the activity of specific enzymes involved in disease pathophysiology. In the context of type 2 diabetes, inhibitors of α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4) are of significant therapeutic interest as they can help to control postprandial hyperglycemia.
α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. Their inhibition can slow down the absorption of glucose from the gut. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are involved in stimulating insulin (B600854) secretion. Therefore, inhibiting DPP-4 can enhance insulin release and improve glycemic control.
Despite the relevance of these enzymes in metabolic diseases where bentiamine has shown potential, a comprehensive search of the current scientific literature did not yield any studies that have specifically investigated the direct inhibitory effects of bentiamine on α-amylase, α-glucosidase, or DPP-4.
In Vivo Animal Models for Pathophysiological Research
In vivo animal models are crucial for evaluating the systemic effects and therapeutic efficacy of bentiamine in a complex biological environment that mimics human diseases. These models have been instrumental in studying the compound's potential in the context of diabetic complications and neurodegenerative diseases.
Streptozotocin (STZ)-induced diabetes in rodents is a widely used model to study the pathophysiology of diabetes and to test potential therapeutic agents. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia. This model allows for the investigation of various diabetic complications, including nephropathy, retinopathy, and neuropathy.
Research using STZ-induced diabetic rats has demonstrated that bentiamine can prevent diabetes-induced tissue damage. These studies have shown that bentiamine can avert the increased production of vasoactive factors and extracellular matrix proteins in the kidneys, heart, and retina, which are hallmarks of diabetic complications. The protective effects are thought to be mediated through the prevention of oxidative DNA damage and the upregulation of the transcriptional coactivator p300.
Table 3: In Vivo Diabetic Disease Models for Bentiamine Research
| Animal Model | Disease Modeled | Key Pathophysiological Features | Investigated Effects of Bentiamine |
| Streptozotocin (STZ)-induced Diabetic Rats | Type 1 Diabetes and Complications | Hyperglycemia, increased production of vasoactive factors, augmented extracellular matrix proteins, structural tissue alterations. | Prevention of increased vasoactive factor and extracellular matrix protein production; prevention of oxidative DNA damage and p300 upregulation. |
Animal models are also essential for investigating the neuroprotective effects of bentiamine. The intracerebroventricular (ICV) injection of STZ in rats is used as a model for sporadic Alzheimer's disease, as it induces cognitive deficits and metabolic changes in the brain. Studies using this model have shown that bentiamine supplementation can prevent body weight and fat loss, improve food consumption, and decrease apoptosis signaling in the hypothalamus.
Another important model is the P301S mouse model of tauopathy, which is relevant for studying Alzheimer's disease and other neurodegenerative disorders characterized by the accumulation of abnormal tau protein. In this model, chronic dietary treatment with bentiamine has been shown to increase lifespan, improve behavior, reduce glycated tau, decrease neurofibrillary tangles, and prevent the death of motor neurons.
Furthermore, the APP/PS1 transgenic mouse model, which overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the formation of amyloid plaques, is another valuable tool. In these mice, bentiamine has been reported to improve behavioral deficits and reduce amyloid deposition.
Table 4: In Vivo Neurodegenerative Disease Models for Bentiamine Research
| Animal Model | Disease Modeled | Key Pathophysiological Features | Investigated Effects of Bentiamine |
| Streptozotocin (STZ)-ICV Treated Rats | Sporadic Alzheimer's Disease | Cognitive deficits, metabolic changes, hypothalamic insulin signaling impairment, apoptosis. | Prevention of body weight loss, improved food consumption, decreased hypothalamic apoptosis. |
| P301S Mouse Model of Tauopathy | Tauopathies (e.g., Alzheimer's Disease) | Tau hyperphosphorylation, neurofibrillary tangles, neuronal death, behavioral deficits. | Increased lifespan, improved behavior, reduced glycated tau and neurofibrillary tangles, prevention of motor neuron death. |
| APP/PS1 Transgenic Mice | Alzheimer's Disease (Amyloid Pathology) | Amyloid plaque deposition, cognitive deficits. | Improved behavioral deficits, reduced amyloid deposition. |
Inflammation and Oxidative Stress Models
Preclinical evaluation of Bentiamine in models of inflammation and oxidative stress has been extensive, utilizing a range of in vitro and in vivo systems to elucidate its mechanisms of action. These studies have consistently demonstrated Bentiamine's capacity to mitigate inflammatory responses and counteract oxidative damage.
In vitro, the most common model involves the use of murine microglial cells (e.g., BV-2 cell line) or macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. uaeu.ac.aeoup.com In these models, Bentiamine pretreatment has been shown to significantly suppress the production of pro-inflammatory mediators. uaeu.ac.aeoup.com Key findings include the downregulation of inducible nitric oxide synthase (iNOS) and consequently nitric oxide (NO), as well as cyclooxygenase-2 (COX-2). oup.com Furthermore, Bentiamine inhibits the activation and nuclear translocation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). nih.gov This inhibition leads to a decreased expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). uaeu.ac.aenih.gov Concurrently, Bentiamine has been observed to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). uaeu.ac.aeoup.com
In the context of oxidative stress, in vitro studies have used various chemical inducers like LPS, 4-nitroquinoline-1-oxide (NQO), indoxyl sulfate, and angiotensin II to create a state of cellular oxidative damage. nih.govnih.gov Bentiamine demonstrates direct antioxidant effects and protects cells by reducing the levels of reactive oxygen species (ROS), including superoxide (B77818) anions (·O−2), and markers of lipid peroxidation like malondialdehyde (MDA). nih.govnih.gov It also enhances the endogenous antioxidant defense system by increasing the levels and activities of enzymes such as catalase (CAT), superoxide dismutase (SOD), and components of the glutathione (B108866) system. nih.govresearchgate.net
In vivo animal models have corroborated these cellular findings. In a rat model of endotoxin-induced uveitis, Bentiamine was found to reduce ocular inflammation. nih.gov Similarly, in rodent models of diabetes, it has been shown to alleviate inflammatory and neuropathic pain. nih.gov In a rat model of myocardial infarction, Bentiamine administration reduced the expression of inflammatory markers, including NF-κB. nih.gov These models are crucial for understanding the therapeutic potential of Bentiamine in complex physiological systems where both inflammation and oxidative stress are key pathological drivers.
| Model System | Inducer/Condition | Key Findings for Bentiamine | Reference |
|---|---|---|---|
| Murine Microglia (BV-2 cells) | Lipopolysaccharide (LPS) | Reduced NO, iNOS, COX-2, TNF-α, IL-6; Increased IL-10; Inhibited NF-κB translocation. | uaeu.ac.aeoup.com |
| Murine Macrophages | Lipopolysaccharide (LPS) | Suppressed ROS levels and lipid hydroperoxides. | nih.gov |
| Kidney Cell Lines | NQO, Indoxyl sulfate, Angiotensin II | Prevented oxidative stress and oxidative DNA damage. | nih.gov |
| Rat Model | Endotoxin-induced uveitis | Reduced ocular inflammation. | nih.gov |
| Rat Model | Myocardial Infarction | Reduced expression of NF-κB and other inflammatory markers. | nih.gov |
| Diabetic Rat/Mouse Models | Diabetes | Decreased inflammatory and neuropathic pain; Reduced cerebral oxidative stress. | nih.gov |
Stress-Induced Behavioral Models
The therapeutic potential of Bentiamine has been investigated using various preclinical models that simulate stress-induced behavioral abnormalities, relevant to conditions like post-traumatic stress disorder (PTSD), anxiety, and depression. nih.govnih.gov These animal models are designed to induce a state of chronic stress, leading to measurable changes in behavior that can be assessed for reversal by therapeutic agents.
A prominent model used in Bentiamine research is the predator exposure model, often involving mice subjected to the presence of a rat. nih.govnih.govpatsnap.com This paradigm is considered a valid model for studying PTSD, as it induces long-lasting behavioral changes such as anxiety-like behavior, excessive grooming, social interaction deficits, and altered locomotion. oup.comnih.gov In this model, chronic administration of Bentiamine has been shown to significantly ameliorate these stress-induced behaviors. oup.comnih.gov Furthermore, it counteracts physiological responses to stress, such as bodyweight loss. researchgate.net
Other models include the modified forced swim test and chronic ultrasound exposure. nih.govnih.gov The forced swim test is a widely used screening tool for antidepressant activity, where a reduction in immobility time is indicative of an antidepressant-like effect. Bentiamine has been demonstrated to reduce the duration of immobility in this test, suggesting potential antidepressant properties. nih.gov In studies involving chronic ultrasound stress, Bentiamine was effective in counteracting anxiety, depression-like behavior, and aggression linked to emotional stress. uaeu.ac.ae
On a molecular level, the behavioral effects of Bentiamine in these models are associated with its ability to mitigate the underlying neuroinflammation and oxidative stress in the brain. nih.gov Studies have shown that in stressed animals, Bentiamine reverses the increased brain levels of oxidative stress markers (e.g., protein carbonyls) and the upregulated gene expression of inflammatory markers like IL-1β and TNF-α in key brain regions such as the prefrontal cortex and hippocampus. nih.govresearchgate.net Additionally, Bentiamine has been found to prevent the stress-induced suppression of adult hippocampal neurogenesis and modulate the activity of distress markers like glycogen (B147801) synthase kinase-3 beta (GSK-3β). uaeu.ac.aenih.govresearchgate.net
| Model | Species | Stress Induction Method | Key Behavioral and Molecular Findings for Bentiamine | Reference |
|---|---|---|---|---|
| Predator Exposure Model (PTSD Model) | Mouse | Exposure to a natural predator (rat) for several days. | Ameliorated anxiety-like behavior, excessive grooming, and locomotion changes. Reversed increases in brain oxidative stress and inflammatory markers (IL-1β, TNF-α). | oup.comnih.govpatsnap.com |
| Modified Forced Swim Test | Mouse | Forced swimming in a container of water. | Reduced floating scores (immobility time), indicating an antidepressant-like effect. Inhibited stress-induced upregulation of GSK-3β. | nih.govnih.gov |
| Chronic Ultrasound Exposure | Mouse | Exposure to chronic ultrasound waves. | Counteracted stress-triggered anxiety, aggression, and depression-like behaviors. | uaeu.ac.aenih.gov |
Computational and In Silico Approaches in Bentiamine Research
Computational methods are increasingly being employed in pharmacology to accelerate drug discovery and to understand the molecular interactions of compounds like Bentiamine. These in silico techniques provide valuable insights into potential biological targets and mechanisms of action, complementing traditional preclinical research.
Molecular Docking Simulations for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. For Bentiamine, molecular docking has been utilized to identify and characterize its interaction with potential molecular targets.
In one study, in silico screening and molecular docking identified Bentiamine as a potential inhibitor of two key proteins of the SARS-CoV-2 virus: the main protease (3CLpro) and the receptor-binding domain (RBD) of the spike protein. pnrjournal.com The docking analysis revealed that Bentiamine forms stable hydrogen bond interactions with key amino acid residues in the active sites of these proteins, such as Cys145 and Glu166 in 3CLpro, suggesting it could inhibit viral replication and entry. pnrjournal.com Another study used docking to show that Bentiamine and its metabolites can bind with high affinity to Kelch-like ECH-associated protein 1 (Keap1). nih.gov This binding is significant as it provides a structural basis for Bentiamine's ability to activate the Nrf2/antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress.
| Protein Target | Context | Key Predicted Interactions | Reference |
|---|---|---|---|
| SARS-CoV-2 Main Protease (3CLpro) | Antiviral Research | Hydrogen bonds with key active site residues including Gly143, Ser144, Cys145, and Glu166. | pnrjournal.com |
| SARS-CoV-2 Spike Protein (RBD) | Antiviral Research | Hydrogen bonds with interface residues such as Ser494 and Gly496. | pnrjournal.com |
| Keap1 | Oxidative Stress Regulation | High-affinity binding, suggesting a mechanism for Nrf2 activation. | nih.gov |
Molecular Dynamics Simulations for Ligand-Protein Complex Analysis
Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability and dynamics of the predicted ligand-protein complex over time. MD simulations provide a more detailed view of the conformational changes and interaction patterns of the complex in a simulated physiological environment.
In the investigation of Bentiamine's potential anti-SARS-CoV-2 activity, MD simulations were conducted on the docked complexes of Bentiamine with both the 3CLpro and the spike protein's RBD. pnrjournal.com The results of these simulations indicated that the Bentiamine-protein complexes were stable throughout the simulation period. The analysis confirmed the persistence of the crucial hydrogen bonds and hydrophobic interactions identified in the docking studies, reinforcing the hypothesis that Bentiamine can form a strong and stable interaction with these viral targets. pnrjournal.com Such studies are critical for validating the initial docking poses and providing a stronger rationale for further experimental testing.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for novel molecules that fit the model, a process known as virtual screening.
While specific pharmacophore modeling studies for Bentiamine have not been extensively published, this approach holds significant potential for discovering new applications or more potent analogs. For instance, a pharmacophore model could be generated based on the known binding mode of Bentiamine to a target like transketolase or Keap1. This model, defining the precise spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features, could then be used to screen virtual databases for new compounds that share these critical features. This strategy could lead to the identification of novel activators of the Nrf2 pathway or inhibitors of other disease-relevant enzymes with potentially improved pharmacological properties compared to the parent compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules.
To date, dedicated QSAR studies focusing on Bentiamine are not widely available in the scientific literature. However, the potential for such studies is clear. A QSAR model could be developed by synthesizing a series of Bentiamine derivatives and experimentally measuring a specific biological activity, such as their anti-inflammatory potency (e.g., IC50 for TNF-α inhibition) or their ability to activate transketolase. Various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for these derivatives would then be calculated and correlated with their measured activity using statistical methods. The resulting QSAR equation would allow researchers to predict the activity of new, hypothetical Bentiamine analogs and prioritize the synthesis of the most promising candidates, streamlining the drug optimization process.
Advanced Analytical Techniques for Bentiamine Research
Chromatographic Separations and Detection Methods
Chromatographic techniques are indispensable for the separation of Bentiamine from complex mixtures, allowing for its accurate quantification and the analysis of its metabolic fate. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the cornerstones of Bentiamine analysis.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of Bentiamine in both bulk drug form and pharmaceutical dosage forms. saudijournals.compharmahealthsciences.net Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.
Several validated RP-HPLC methods have been developed for the estimation of Bentiamine. pharmahealthsciences.net These methods are valued for their simplicity, accuracy, precision, and speed. A typical isocratic RP-HPLC method might employ a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. saudijournals.compharmahealthsciences.net Detection is commonly performed using a UV detector at the absorption maximum of Bentiamine, which is around 245-249 nm. saudijournals.compharmahealthsciences.netresearchgate.net
The performance of these HPLC methods is rigorously validated according to International Conference on Harmonisation (ICH) guidelines to ensure their reliability. saudijournals.compharmahealthsciences.net Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Example of a Validated RP-HPLC Method for Bentiamine Quantification saudijournals.compharmahealthsciences.net
| Parameter | Details |
| Chromatographic Column | Grace Smart RP 18 (250 x 4.6 mm, 5 µm) or Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 50mM Ammonium acetate (B1210297) buffer (pH 6.0) (60:40 v/v) or Acetonitrile:Methanol:Water:0.1% OPA (40:20:35:5 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 245 nm or 249 nm |
| Retention Time | Approximately 2.743 min or 3.84 min |
| Linearity Range | 2-64 µg/ml or 5-35 µg/ml |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1727 µg/ml or 0.1448 µg/ml |
| Limit of Quantitation (LOQ) | 0.5235 µg/ml or 0.4388 µg/ml |
| Accuracy (% Recovery) | Typically between 98% and 102% |
HPLC methods have also been developed for the simultaneous determination of Bentiamine with other active pharmaceutical ingredients or vitamins in combined formulations, often requiring gradient elution to achieve optimal separation. nih.gov
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of Bentiamine and its metabolites, particularly in complex biological matrices like plasma and whole blood. rsc.orgnih.gov This technique combines the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, most commonly using electrospray ionization (ESI). The resulting ions are then guided into the mass analyzer.
A triple quadrupole mass spectrometer is frequently used, operating in the multiple reaction monitoring (MRM) mode. rsc.org In this mode, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of Bentiamine), which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is then set to monitor a specific fragment ion. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the matrix.
A novel LC-MS/MS method was established for the simultaneous determination of Bentiamine and other vitamins. rsc.org The MRM transition for Bentiamine was identified as m/z 467.18 → 122.10. rsc.org This method demonstrated high sensitivity with a wide linear range, making it suitable for both pharmaceutical quality control and bioanalytical studies. rsc.org
Table 2: LC-MS/MS Parameters for the Analysis of Bentiamine rsc.org
| Parameter | Details |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Triple Quadrupole |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 467.18 |
| Product Ion (m/z) | 122.10 |
The development of LC-MS/MS methods requires careful optimization of both chromatographic and mass spectrometric conditions to achieve the desired sensitivity, accuracy, and precision, especially when dealing with the complexities of biological matrices. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are employed to probe the molecular structure and properties of Bentiamine. These methods provide valuable information for structural confirmation, purity assessment, and the study of its chemical characteristics.
In a hypothetical ¹H NMR spectrum of Bentiamine, one would expect to observe signals corresponding to the various protons in the molecule, including those on the pyrimidine (B1678525) and thiazole (B1198619) rings, the ethyl group, and the benzoyl group. The chemical shift of each proton would provide information about its electronic environment, and the coupling patterns (spin-spin splitting) would reveal the connectivity between adjacent protons.
Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the Bentiamine structure. The chemical shifts of these signals would be indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local chemical environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique widely used for the quantitative analysis and purity assessment of Bentiamine in pharmaceutical formulations. researchgate.netwjpmr.com The method is based on the principle that Bentiamine absorbs light in the UV region of the electromagnetic spectrum due to the presence of chromophoric groups in its structure.
The UV spectrum of Bentiamine in an aqueous or acidic solution typically exhibits a maximum absorption (λmax) at approximately 245 nm. researchgate.net This wavelength is commonly used for the quantitative determination of the drug. The concentration of Bentiamine in a solution can be calculated using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
UV-Vis spectrophotometric methods for Bentiamine have been validated according to ICH guidelines and have been shown to be linear over a specific concentration range, typically from 4 to 24 µg/mL. researchgate.netresearchgate.net The accuracy of these methods is often assessed through recovery studies, with results typically falling within the 99-101% range. wjpmr.com
Table 3: Characteristics of a UV-Vis Spectrophotometric Method for Bentiamine researchgate.netwjpmr.com
| Parameter | Details |
| Solvent | Water with a small quantity of HCl, or 0.1 N HCl |
| Absorption Maximum (λmax) | ~245 nm |
| Linearity Range | 4-24 µg/mL or 4-20 µg/mL |
| Regression Coefficient (R²) | >0.999 |
| Accuracy (% Recovery) | 99-101% |
This technique is particularly useful for routine quality control analysis of Bentiamine in tablet dosage forms due to its simplicity and speed. researchgate.net
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound. While specific, detailed IR and Raman spectra for Bentiamine are not widely published, these techniques would be valuable for its characterization.
Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum is a unique "molecular fingerprint" of the compound. For Bentiamine, one would expect to observe characteristic absorption bands corresponding to the various functional groups present, such as:
N-H stretching vibrations from the amine group on the pyrimidine ring.
C=O stretching vibration from the benzoyl group.
C=C and C=N stretching vibrations from the aromatic pyrimidine and thiazole rings.
C-H stretching and bending vibrations from the aliphatic and aromatic parts of the molecule.
P=O and P-O stretching vibrations from the phosphate (B84403) group.
By comparing the obtained spectrum with reference spectra or by theoretical calculations, the identity and purity of a Bentiamine sample can be confirmed.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light (usually from a laser). It provides information about the vibrational modes of a molecule that are associated with a change in polarizability. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations.
For Bentiamine, Raman spectroscopy could provide complementary information to IR spectroscopy. It would be sensitive to the vibrations of the aromatic rings and the C-S bond in the thiazole ring. Raman spectroscopy can also be used to study the solid-state properties of Bentiamine, such as polymorphism, if different crystalline forms exist. The combination of IR and Raman spectroscopy would provide a comprehensive vibrational analysis of the Bentiamine molecule, aiding in its structural characterization and quality control.
X-ray Diffraction (XRD) for Crystalline Form Analysis
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique essential for the characterization of crystalline materials. malvernpanalytical.com It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, enabling researchers to identify the specific crystalline form or polymorph of a compound. malvernpanalytical.com The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When X-rays interact with the regularly spaced atoms in a crystal, they are diffracted at specific angles, producing a unique diffraction pattern that serves as a fingerprint for that particular crystalline structure.
In the context of thiamine (B1217682) derivatives like Bentiamine, identifying the crystalline form is critical as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. While specific XRD data for Bentiamine is not extensively detailed in publicly available literature, the analysis of closely related thiamine derivatives, such as Benfotiamine (B1667992), provides a clear framework for the application of this technique.
Research on Benfotiamine has identified several crystalline polymorphs, each characterized by a unique X-ray powder diffraction (XRPD) pattern. google.com These patterns are defined by the position of significant peaks at specific diffraction angles (2θ values). The distinct patterns allow for unambiguous identification of each crystalline form. google.com
Table 1: Characteristic X-ray Powder Diffraction Peaks for Benfotiamine Crystalline Forms google.com
| Crystalline Form | Significant Diffraction Peaks (2θ values) |
| Form A | 11.317°, 16.377°, 17.874°, 18.543°, 19.313°, 20.850°, 21.295°, 24.858°, 25.142° |
| Form B | 11.459°, 15.122°, 16.883°, 17.693°, 18.644°, 19.271°, 20.669°, 21.295°, 22.773°, 24.817°, 25.728°, 27.327°, 29.128° |
| Form C | 11.459°, 16.883°, 18.644°, 20.669°, 21.295°, 22.773°, 24.817°, 25.728°, 27.327° |
| Form D | 11.459°, 16.883°, 18.644°, 20.669°, 21.295°, 22.773°, 24.817°, 25.728°, 27.327° |
| Form E | 11.459°, 16.883°, 18.644°, 20.669°, 21.295°, 22.773°, 24.817°, 25.728°, 27.327° |
This data, while for Benfotiamine, illustrates the type of precise structural information obtained via XRD, which is directly applicable to the analysis of Bentiamine's crystalline forms.
The analysis of these patterns is fundamental in pharmaceutical development and quality control, ensuring the consistency and desired performance of the active ingredient. Similar XRD studies are crucial for characterizing Bentiamine to fully understand its solid-state properties.
Biochemical and Enzymatic Assays for Metabolite and Pathway Activity Quantification
As Bentiamine is a derivative of thiamine, it is metabolized in the body to thiamine and its active phosphorylated forms, primarily thiamine diphosphate (B83284) (TDP), also known as thiamine pyrophosphate (TPP). medchemexpress.comsmpdb.ca Therefore, biochemical and enzymatic assays are essential for quantifying these key metabolites and assessing the activity of the metabolic pathways in which they participate. These assays are vital for determining the biological efficacy of Bentiamine and understanding its impact on cellular metabolism.
Thiamine is a critical coenzyme for several fundamental enzymes involved in energy metabolism, including the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate pathway. binghamton.edu The quantification of its metabolites and the activity of thiamine-dependent enzymes provide a functional readout of vitamin B1 status in biological systems.
Quantification of Thiamine Metabolites: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of thiamine and its phosphorylated esters (thiamine monophosphate and thiamine diphosphate) in biological samples such as blood. nih.gov This method offers high sensitivity and specificity, allowing for the precise measurement of each metabolite. nih.gov Often, a pre-column derivatization step is employed where thiamine is oxidized to a highly fluorescent product called thiochrome (B1210408), significantly enhancing detection sensitivity. binghamton.edunih.gov
Enzymatic Assays for Pathway Activity: A primary method for assessing the functional status of thiamine is the measurement of thiamine-dependent enzyme activity. The most widely used assay is the erythrocyte transketolase activity (ETKA) test. nih.govcornell.edu Transketolase is a key enzyme in the pentose phosphate pathway that requires TDP as a cofactor. nih.gov The assay measures the enzyme's activity in red blood cells with and without the addition of exogenous TDP. A significant increase in activity upon TDP addition indicates a latent deficiency, as it suggests the apoenzyme was not saturated with its cofactor. cornell.edu
Another important enzyme is thiaminase, which degrades thiamine. binghamton.edu Enzymatic assays utilizing thiaminase can be used to create thiamine-depleted control samples, which helps in establishing a baseline and improving the accuracy of thiamine quantification in complex biological matrices. binghamton.edu
Table 2: Overview of Key Biochemical and Enzymatic Assays for Bentiamine Research
| Assay Type | Analyte / Target | Principle | Application in Bentiamine Research |
| HPLC with Fluorescence Detection | Thiamine, Thiamine Monophosphate (TMP), Thiamine Diphosphate (TDP) | Chromatographic separation of metabolites followed by oxidation to fluorescent thiochrome derivatives for quantification. nih.govnih.gov | To quantify the levels of thiamine and its active metabolites in blood, plasma, or tissues after administration of Bentiamine. |
| Erythrocyte Transketolase Activity (ETKA) Assay | Transketolase Enzyme | Spectrophotometric measurement of the rate of substrate conversion by transketolase in erythrocyte lysates, with and without added TDP. nih.govcornell.edu | To assess the functional vitamin B1 status by measuring the activity of a key thiamine-dependent enzyme, reflecting the biological impact of Bentiamine. |
| Enzymatic Plate Digestion Assay | Thiamine | Comparison of signal (e.g., fluorescence of thiochrome) from a sample with and without treatment with thiaminase, an enzyme that degrades thiamine. binghamton.edu | To accurately measure thiamine concentration in biological samples by creating a specific negative control, thereby improving assay specificity. |
These analytical methods provide a comprehensive picture of Bentiamine's metabolic fate and its functional impact on key biochemical pathways. By combining direct metabolite quantification with functional enzymatic assays, researchers can gain a thorough understanding of its biological activity.
Q & A
Q. How should researchers address contradictions in reported pharmacokinetic data of Bentiamine across studies?
- Methodological Answer : Perform a systematic review with meta-analysis, categorizing studies by methodology (e.g., in vivo vs. in vitro, species used). Apply sensitivity analysis to identify confounding variables (e.g., dosing intervals, formulation differences). Use funnel plots to assess publication bias, referencing quality assessment frameworks like those in ’s study evaluation table .
Q. What advanced statistical models are appropriate for analyzing dose-response relationships in Bentiamine’s neuroprotective effects?
- Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal Emax models) to quantify efficacy thresholds. For multifactorial interactions (e.g., combined oxidative stress and mitochondrial dysfunction), use multivariate analysis of covariance (MANCOVA) to isolate Bentiamine-specific effects. Validate models with bootstrapping to ensure robustness .
Q. How can researchers optimize experimental protocols to mitigate variability in Bentiamine’s metabolic conversion across tissue types?
- Methodological Answer : Use isotopic labeling (e.g., <sup>14</sup>C-Bentiamine) to track metabolic fate in organ-specific microsomal preparations. Pair with RNA sequencing to correlate enzymatic activity (e.g., esterase expression levels) with conversion rates. Replicate findings across at least three independent experiments to confirm consistency .
Data Contradiction and Replication
Q. What strategies are effective for reconciling discrepancies in Bentiamine’s reported purity across suppliers?
- Methodological Answer : Cross-validate purity claims using orthogonal techniques:
- HPLC for quantitative analysis.
- Differential scanning calorimetry (DSC) to detect polymorphic impurities.
- Elemental analysis to confirm stoichiometric consistency.
Reference peer-reviewed studies (e.g., 95% purity in ) as benchmarks .
Q. How can researchers ensure reproducibility of Bentiamine’s anti-inflammatory effects in diverse preclinical models?
- Methodological Answer : Standardize animal models (e.g., LPS-induced inflammation in mice) with strict inclusion criteria (weight, age, genetic background). Use blinded scoring for histopathological outcomes and pre-register protocols to minimize bias. Include positive controls (e.g., dexamethasone) to validate assay sensitivity .
Research Gaps and Novel Applications
Q. What knowledge gaps exist in understanding Bentiamine’s role in mitochondrial function, and how can they be addressed?
- Methodological Answer : Current gaps include unclear mechanisms in ATP synthesis modulation. Design CRISPR-Cas9 knockout models targeting thiamine transporters (e.g., SLC19A2) to isolate Bentiamine-specific effects. Use Seahorse extracellular flux analysis to measure real-time mitochondrial respiration .
Q. How can computational modeling enhance the prediction of Bentiamine’s interactions with non-canonical targets?
- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to screen Bentiamine against off-target proteins (e.g., kinases, GPCRs). Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference with transcriptomic databases (e.g., GEO) to prioritize high-impact targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
